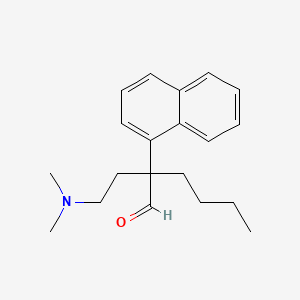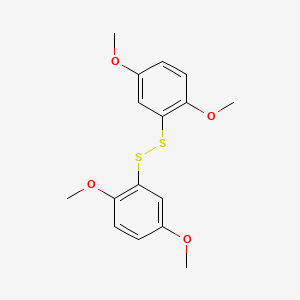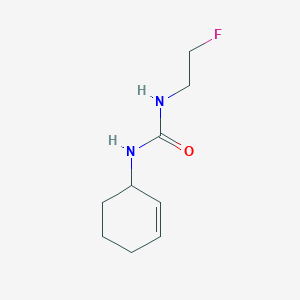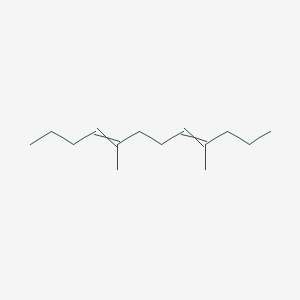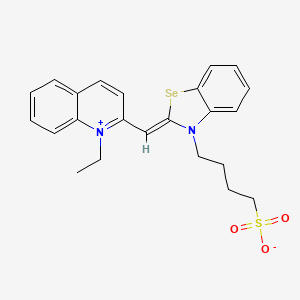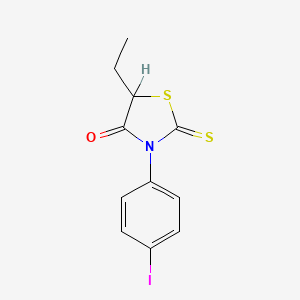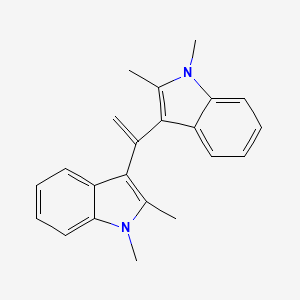
3,3'-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features two indole units connected via an ethene bridge, with methyl groups at the 1 and 2 positions of each indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) typically involves the reaction of 1,2-dimethylindole with ethene derivatives under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, where the indole units are linked through an ethene bridge. The reaction conditions often include:
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Solvent: Toluene or dimethylformamide (DMF).
Temperature: Elevated temperatures around 100-150°C.
Reaction Time: Several hours to ensure complete coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening for catalyst and condition optimization is common to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethene bridge to an ethane bridge.
Substitution: Electrophilic substitution reactions can occur at the indole rings, especially at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinonoid derivatives.
Reduction: Conversion to 3,3’-(Ethane-1,1-diyl)bis(1,2-dimethyl-1H-indole).
Substitution: Halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The ethene bridge and methyl groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Ethane-1,1-diyl)bis(1H-indole): Similar structure but with an ethane bridge instead of an ethene bridge.
3,3’-(Ethene-1,1-diyl)bis(1H-indole): Lacks the methyl groups at the 1 and 2 positions.
3,3’-(Ethene-1,1-diyl)bis(2-methyl-1H-indole): Methyl group only at the 2 position.
Uniqueness
3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) is unique due to the presence of both methyl groups at the 1 and 2 positions of each indole ring, which can influence its chemical reactivity and biological activity. The ethene bridge also contributes to its distinct properties compared to similar compounds with different bridging units.
Propiedades
Número CAS |
33022-89-8 |
|---|---|
Fórmula molecular |
C22H22N2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
3-[1-(1,2-dimethylindol-3-yl)ethenyl]-1,2-dimethylindole |
InChI |
InChI=1S/C22H22N2/c1-14(21-15(2)23(4)19-12-8-6-10-17(19)21)22-16(3)24(5)20-13-9-7-11-18(20)22/h6-13H,1H2,2-5H3 |
Clave InChI |
NKZDERYBUWIWPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1C)C(=C)C3=C(N(C4=CC=CC=C43)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


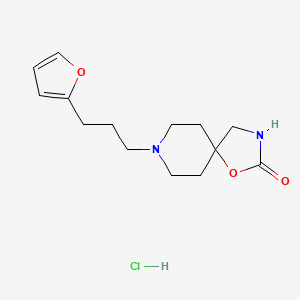
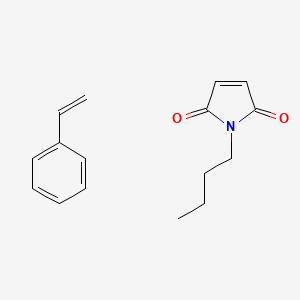
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

